molecular formula C7H6BrF3N2O B1374855 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine CAS No. 1191922-50-5

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine

Cat. No.: B1374855
CAS No.: 1191922-50-5
M. Wt: 271.03 g/mol
InChI Key: NWUBWBRCEFGWHI-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine (CAS No: 1191922-50-5) is an organic compound with the molecular formula C 7 H 6 BrF 3 N 2 O and a molecular weight of 271.04 g/mol . This benzenediamine derivative serves as a versatile and valuable chemical building block in organic synthesis and medicinal chemistry research. As a diamine-substituted aromatic ring system featuring both bromo and trifluoromethoxy substituents, this compound offers multiple sites for chemical modification. The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse aromatic and heteroaromatic systems. The electron-withdrawing trifluoromethoxy group can enhance metabolic stability and influence the electronic properties of resulting molecules, which is a desirable trait in the development of agrochemicals and pharmaceuticals . The two adjacent amine groups make this compound a key precursor for the synthesis of nitrogen-containing heterocycles, including benzimidazoles, which are privileged structures in drug discovery . Handling and Storage: To ensure product stability, this compound should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C . Please refer to the Safety Data Sheet for comprehensive hazard and handling information. Intended Use: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

3-bromo-5-(trifluoromethoxy)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUBWBRCEFGWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

A common starting material is 4-bromo-2-(trifluoromethoxy)toluene or related derivatives such as 4-bromo-2-trifluoromethoxyaniline , which undergoes acetylation to protect amino groups and stabilize intermediates during subsequent reactions.

Step Reagents/Conditions Purpose Yield/Notes
Acetylation Acetic acid, acetic anhydride, 50-60°C Protect amino groups as acetamides ~98% yield, high purity (99.6%)
Nitration H2SO4, HNO3, 0–20°C Introduce nitro group selectively Controlled temperature critical to regioselectivity
Deacetylation 30% HCl, reflux Remove acetyl protecting groups Complete hydrolysis confirmed by sampling
Deamination (diazotization) NaNO2, H2SO4, 0–10°C Convert amine to diazonium salt for substitution Ice bath for stability, 12+ hours reaction time
Reduction Fe powder, glacial acetic acid, reflux Reduce nitro to amine, complete diamine formation Reflux for 2 hours at 90-95°C

This sequence is adapted from patent CN101168510A describing the preparation of 3-bromo-5-trifluoromethylaniline, which shares structural similarity and synthetic challenges with the target compound.

Key Reaction Details and Conditions

  • Acetylation is performed in a dry bottle with acetic acid and acetic anhydride, adding the bromotrifluoromethylaniline slowly at 50-60°C, followed by warming to 60-100°C until starting material disappears.
  • Nitration involves adding the acetylated intermediate to cooled sulfuric acid, stirring below 20°C, then adding nitric acid dropwise, maintaining temperature to avoid over-nitration.
  • Deacetylation is achieved by refluxing with hydrochloric acid, monitoring by sampling to ensure complete conversion.
  • Deamination involves diazotization with sodium nitrite in sulfuric acid at low temperature, followed by treatment with phosphoric acid and ortho-phosphorous acid to stabilize and reduce intermediates.
  • Reduction uses iron powder in water and glacial acetic acid under reflux to convert nitro groups to amines, yielding the diamine product.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Acetylation Acetic acid + Ac2O, 50-100°C Protected amine intermediate
2 Nitration H2SO4 + HNO3, 0-20°C Nitro-substituted intermediate
3 Deacetylation 30% HCl, reflux Free amine restored
4 Diazotization & Deamination NaNO2, H2SO4, 0-10°C + H3PO4 Diazonium intermediate
5 Reduction Fe powder, AcOH, reflux 1,2-diamine formation

Analysis of Preparation Methodology

  • The acetylation step is critical to protect amines from undesired side reactions during nitration.
  • Temperature control during nitration ensures regioselective introduction of the nitro group at the desired position adjacent to bromine and trifluoromethoxy substituents.
  • The diazotization/deamination sequence allows for substitution of amino groups while preserving the sensitive trifluoromethoxy moiety.
  • The final reduction step efficiently converts nitro groups to amines, completing the synthesis of the diamine compound.
  • The overall process is amenable to industrial scale-up due to conventional reagents and conditions, with reported total yields around 40-45% for similar compounds.

Research Findings and Optimization Notes

  • Zinc powder can be added as a catalyst during acetylation to improve reaction efficiency.
  • The nitration step’s acid ratios (sulfuric acid to acetylated material) and temperature are optimized to minimize by-products.
  • Purification involves filtration, washing, and drying steps after each major reaction to ensure high purity.
  • Analytical techniques such as NMR, HPLC, and LC-MS are employed to confirm structure and purity at each stage.
  • Computational studies on related trifluoromethoxy-substituted diamines suggest that electron-withdrawing trifluoromethoxy groups influence regioselectivity and reactivity, which aligns with the need for controlled nitration conditions.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Key Parameters Yield/Remarks
1 Acetylation Acetic acid, Ac2O, 50-100°C Stirring, slow addition, zinc catalyst optional 98%, 99.6% purity
2 Nitration H2SO4, HNO3, 0–20°C Acid ratio 1:0.35-0.45, temperature below 20°C High selectivity
3 Deacetylation 30% HCl, reflux Reflux until complete hydrolysis Quantitative
4 Diazotization NaNO2, H2SO4, 0-10°C Ice bath, slow addition, 12+ h reaction Stable diazonium salt
5 Reduction Fe powder, AcOH, reflux 90-95°C, 2 h reflux Complete reduction

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amino groups can be oxidized to form nitro groups under specific conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or nitric acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products Formed

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include nitro derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
  • Structure : Bromine at position 4, trifluoromethyl (-CF₃) at position 3.
  • CAS : 157590-60-6.
  • Molecular Weight : 255.04 g/mol (identical to the target compound but with -CF₃ instead of -OCF₃).
  • Used in high-throughput drug discovery pipelines .
5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine
  • Structure : Bromine at position 5, -OCF₃ at position 3.
  • CAS : 1257535-16-2.
  • Key Difference : Substituent positions influence steric hindrance and electronic effects, affecting reactivity in cyclization reactions .

Halogen-Substituted Analogues

5-Bromo-3-chlorobenzene-1,2-diamine
  • Structure : Bromine at position 5, chlorine at position 3.
  • CAS : 823-54-1.
  • Molecular Weight : 221.48 g/mol.
  • Comparison : Lower molecular weight due to chlorine substitution. Reduced electron-withdrawing effects compared to -OCF₃, leading to slower reaction rates in heterocycle formation .
4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine
  • Structure : Chlorine at position 4, -OCF₃ at position 4.
  • CAS : 156425-08-0.
  • Molecular Weight : 226.58 g/mol.
  • Applications : Used in electrochemical studies due to the chlorine atom’s moderate electronegativity .

Methyl-Substituted Analogues

3-Bromo-5-methylbenzene-1,2-diamine
  • Structure : Bromine at position 3, methyl (-CH₃) at position 5.
  • CAS : 76153-06-5.
  • Molecular Weight : 215.07 g/mol.
  • Reactivity : The electron-donating -CH₃ group reduces ring activation, making it less reactive toward electrophiles compared to the target compound .

Fluorinated Analogues

5-Bromo-3-fluorobenzene-1,2-diamine
  • Structure : Bromine at position 5, fluorine at position 3.
  • CAS : 65896-11-7.
  • Comparison : Fluorine’s small size and high electronegativity enhance solubility in polar solvents but reduce steric bulk compared to -OCF₃ .

Comparative Analysis Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Applications/Reactivity
Target Compound Br (3), -OCF₃ (5) 255.04 113170-72-2 Benzimidazole synthesis
4-Bromo-5-(trifluoromethyl)-1,2-diamine Br (4), -CF₃ (5) 255.04 157590-60-8 High-throughput drug screening
5-Bromo-3-chloro-1,2-diamine Br (5), Cl (3) 221.48 823-54-1 Intermediate for agrochemicals
4-Chloro-5-(trifluoromethoxy)-1,2-diamine Cl (4), -OCF₃ (5) 226.58 156425-08-0 Electrochemical sensors
3-Bromo-5-methyl-1,2-diamine Br (3), -CH₃ (5) 215.07 76153-06-5 Low-reactivity dye intermediates

Research Findings and Trends

  • Reactivity Trends : Electron-withdrawing groups (e.g., -OCF₃, -CF₃) enhance the electrophilicity of the benzene ring, facilitating nucleophilic aromatic substitution and cyclization reactions. For example, the target compound reacts efficiently with n-butyl isothiocyanate to form benzimidazoles under mild conditions .
  • Stability: Diamines with -OCF₃ or -CF₃ groups exhibit superior stability compared to methyl- or chloro-substituted analogues, as noted in their storage requirements .
  • Biological Activity : The target compound’s benzimidazole derivatives show promise as necroptosis inhibitors, while chloro-substituted analogues are more commonly used in materials science .

Biological Activity

Overview

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine (CAS No. 1191922-50-5) is a compound of interest in medicinal chemistry due to its unique structural attributes and potential biological activities. The trifluoromethoxy group is known to enhance the pharmacological properties of organic compounds, making this compound a candidate for various biological applications.

  • Molecular Formula : C₇H₆BrF₃N₂
  • Molecular Weight : 255.04 g/mol
  • Purity : Typically 97% .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The trifluoromethoxy group may influence the compound's lipophilicity and binding affinity, enhancing its efficacy as a therapeutic agent.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing bromine and trifluoromethyl groups. For instance, similar compounds have demonstrated significant activity against drug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 1 µg/mL, indicating potent antibacterial effects .

CompoundMIC (µg/mL)Target
This compoundTBDTBD
Related Brominated Compounds1MRSA

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. Preliminary data suggest that derivatives of brominated anilines exhibit varying degrees of cytotoxicity against cancer cell lines. The specific cytotoxic effects of this compound require further investigation to establish its therapeutic window.

Case Studies

Case Study 1: Antibacterial Activity

A study investigated the antibacterial activity of several brominated compounds, including derivatives similar to this compound. The results indicated that these compounds effectively inhibited biofilm formation in S. aureus with MBEC values reaching as low as 1 µg/mL. This suggests that the compound could be utilized in formulations aimed at preventing biofilm-related infections .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of trifluoromethyl-substituted anilines has shown that modifications to the halogen and functional groups significantly affect biological activity. The presence of the trifluoromethoxy group enhances antimicrobial properties while maintaining acceptable levels of cytotoxicity in non-target cells .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine?

  • Methodological Answer : A plausible route involves diazotization followed by bromination. For analogs, NaNO₂ in H₂SO₄/CH₃COOH at 0–20°C has been used to introduce bromine on aromatic diamines via Sandmeyer-type reactions . Starting from a trifluoromethoxy-substituted aniline precursor, bromination can be achieved using CuBr or HBr. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended. Confirm regioselectivity using ¹H/¹³C NMR and monitor reaction progress with TLC.

Q. How should this compound be characterized spectroscopically?

  • Methodological Answer :
  • ¹H NMR : Expect aromatic proton signals split due to bromine’s electron-withdrawing effect. Adjacent amino groups (δ 3.5–5.0 ppm) may show broad peaks.
  • ¹⁹F NMR : A singlet for the -OCF₃ group near δ -58 ppm.
  • MS (ESI+) : Molecular ion peak [M+H]⁺ at m/z 271 (C₇H₇BrF₃N₂O⁺).
  • IR : Stretching bands for NH₂ (~3300–3400 cm⁻¹) and C-Br (~550 cm⁻¹).
    Cross-validate with elemental analysis (C, H, N) and compare to analogs in literature .

Q. What storage conditions ensure compound stability?

  • Methodological Answer : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent oxidation of the diamine group. Avoid exposure to moisture, as hydrolysis of the trifluoromethoxy group may occur . Stability should be monitored via periodic NMR analysis.

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data be resolved?

  • Methodological Answer :
  • Step 1 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts. Compare with experimental data to identify outliers.
  • Step 2 : Check for solvent effects (e.g., DMSO vs. CDCl₃) using implicit solvation models.
  • Step 3 : If inconsistencies persist, use X-ray crystallography (via SHELXL or OLEX2 ) to confirm molecular geometry. For example, torsional angles of the -OCF₃ group may influence electronic environments .

Q. What strategies enable regioselective functionalization of this compound?

  • Methodological Answer :
  • Directed Metalation : Protect the amine groups with Boc (tert-butoxycarbonyl) to direct bromine or boronic acid formation at specific positions .
  • Cross-Coupling : Utilize Suzuki-Miyaura reactions with Pd catalysts to replace the bromine with aryl/heteroaryl groups. Optimize ligand choice (e.g., SPhos) for high yields .
  • Electrophilic Substitution : Leverage the electron-rich diamine moiety for nitration or sulfonation at the para position relative to the -OCF₃ group.

Q. How can crystal structure analysis be optimized using SHELXL?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
  • Refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals and ISOR restraints for disordered -OCF₃ groups .
  • Validation : Check Rint (<5%) and Flack parameter for absolute structure determination. Compare bond lengths/angles with similar structures in the Cambridge Structural Database .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (R20/21/22 hazards) .
  • Spill Management : Neutralize with 5% NaHCO₃ and adsorb with vermiculite. Avoid aqueous washdowns due to environmental toxicity (R52/53) .
  • Waste Disposal : Incinerate in a licensed facility with after-treatment for halogenated byproducts .

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